1,3-Benzoxazole-5-carbothioamide
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Overview
Description
1,3-Benzoxazole-5-carbothioamide: is a heterocyclic compound that features a benzoxazole ring fused with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzoxazole-5-carbothioamide can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with isothiocyanates under mild conditions. This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable methods such as microwave irradiation and one-pot multicomponent reactions. These methods are favored for their efficiency and ability to produce high yields with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzoxazole-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
1,3-Benzoxazole-5-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzoxazole-5-carbothioamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the ring.
Benzoxazole: Lacks the carbothioamide group but shares the benzoxazole ring structure.
Uniqueness: 1,3-Benzoxazole-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H6N2OS |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
1,3-benzoxazole-5-carbothioamide |
InChI |
InChI=1S/C8H6N2OS/c9-8(12)5-1-2-7-6(3-5)10-4-11-7/h1-4H,(H2,9,12) |
InChI Key |
UZFPBCDAQZEMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=S)N)N=CO2 |
Origin of Product |
United States |
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